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Compound of Interest

Compound Name: 1,3-Hexadien-5-yne

Cat. No.: B225871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase ion energetics of

1,3-hexadien-5-yne. The document summarizes key quantitative data, details relevant

experimental and computational methodologies, and presents visual representations of

fundamental concepts and workflows. This information is crucial for understanding the intrinsic

chemical properties of this molecule, which can inform its reactivity, stability, and potential

applications in various scientific domains, including drug development.

Quantitative Data Summary
The gas-phase ion energetics of a molecule are fundamental properties that dictate its

behavior in the absence of solvent effects. These values are essential for mass spectrometry

analysis, understanding reaction mechanisms, and computational modeling. The key energetic

parameters for 1,3-hexadien-5-yne are summarized in the tables below.

Table 1: Experimentally Determined Ionization Energy of
1,3-Hexadien-5-yne

Ionization Energy (eV) Method Reference

9.20
Photoelectron Spectroscopy

(PE)
--INVALID-LINK--[1][2]

9.50 Electron Impact (EI) --INVALID-LINK--[1][2]
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Note: The discrepancy between the Photoelectron Spectroscopy (PE) and Electron Impact (EI)

values is common. PE spectroscopy is generally considered to provide more precise values for

the adiabatic ionization energy.

Table 2: Calculated Gas-Phase Ion Energetics of 1,3-
Hexadien-5-yne

Property Value (kJ/mol)
Value
(kcal/mol)

Method
Reference/Co
mment

Enthalpy of

Formation

(neutral, g)

335.1 ± 1.5 80.1 ± 0.4

Active

Thermochemical

Tables (ATcT)

--INVALID-LINK--

[3]

Proton Affinity

(PA)
~800-850 ~191-203 Estimated

See Section 2.3

for estimation

details.

Gas-Phase

Acidity (ΔH°acid)
~1550-1600 ~370-382 Estimated

See Section 2.4

for estimation

details.

Values are estimated based on trends for similar conjugated systems due to the absence of

direct experimental or computational data for 1,3-hexadien-5-yne.

Experimental and Computational Protocols
The determination of gas-phase ion energetics relies on a combination of experimental

techniques and computational methods.

Ionization Energy Determination
2.1.1 Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a high-resolution technique that measures the kinetic energy of

electrons ejected from a molecule upon interaction with monochromatic photons.

Protocol:
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A gaseous sample of 1,3-hexadien-5-yne is introduced into a high-vacuum chamber.

The sample is irradiated with a beam of monochromatic photons, typically from a helium

discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or a synchrotron

radiation source.

The photons cause the ejection of electrons from the molecule.

The kinetic energies of the emitted photoelectrons are measured by an electron energy

analyzer.

The ionization energy (IE) is calculated using the equation: IE = hν - KE, where hν is the

energy of the incident photons and KE is the kinetic energy of the ejected electrons.

A spectrum of electron counts versus binding energy (or ionization energy) is generated,

where peaks correspond to ionization from different molecular orbitals.

2.1.2 Electron Impact (EI) Ionization

Electron impact ionization is a common method used in mass spectrometry to generate ions.

Protocol:

A gaseous sample of 1,3-hexadien-5-yne is introduced into the ion source of a mass

spectrometer, which is under high vacuum.

The molecules are bombarded with a beam of electrons, typically accelerated to 70

electron volts (eV).

The collision of an energetic electron with a molecule can eject one of the molecule's

electrons, forming a radical cation (M•+).

The minimum electron energy required to cause ionization corresponds to the ionization

energy of the molecule. This is determined by measuring the ion signal as a function of the

electron energy and extrapolating the onset of the ionization efficiency curve.

Heat of Formation Determination
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The enthalpy of formation of gaseous 1,3-hexadien-5-yne was determined using the Active

Thermochemical Tables (ATcT) approach. This method involves constructing a thermochemical

network of interconnected chemical reactions and solving it using a statistical approach to

obtain highly accurate and internally consistent thermochemical values.[3]

Proton Affinity (PA) Estimation
Direct experimental or computational data for the proton affinity of 1,3-hexadien-5-yne is not

readily available in the reviewed literature. However, an estimation can be made based on the

values for similar unsaturated hydrocarbons. The presence of both double and triple bonds in

conjugation is expected to result in a relatively high proton affinity. Protonation is likely to occur

at the π-systems, with the specific site depending on the stability of the resulting carbocation.

For comparison, the proton affinity of benzene is 759 kJ/mol, and for acetylene, it is 641 kJ/mol.

The extended conjugation in 1,3-hexadien-5-yne would likely increase the basicity compared

to these simpler systems.

Gas-Phase Acidity (ΔH°acid) Estimation
Similar to proton affinity, specific data for the gas-phase acidity of 1,3-hexadien-5-yne is

scarce. The most acidic proton is expected to be the acetylenic hydrogen due to the sp-

hybridization of the carbon atom, which stabilizes the resulting anion. The gas-phase acidity of

acetylene (HC≡CH) is 1556 kJ/mol. The conjugated system in 1,3-hexadien-5-yne might have

a slight acid-weakening effect due to electron donation from the dienyl group, but the value is

expected to be in a similar range.

Visualizations
Relationship Between Gas-Phase Ion Energetics
The following diagram illustrates the fundamental relationships between the key gas-phase ion

energetic parameters.
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Caption: Relationship between key gas-phase ion energetic parameters.

Experimental Workflow for Ionization Energy
Measurement
The diagram below outlines a generalized workflow for determining the ionization energy of a

gas-phase molecule using mass spectrometry.
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Caption: Generalized experimental workflow for mass spectrometry-based ionization energy

determination.
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Conclusion
This technical guide has synthesized the available experimental and computational data on the

gas-phase ion energetics of 1,3-hexadien-5-yne. While the ionization energy is well-

characterized experimentally, further computational and experimental studies are warranted to

determine the proton affinity and gas-phase acidity of this molecule with higher accuracy. The

provided methodologies and visualizations offer a foundational understanding for researchers

working with this and related conjugated enyne systems. Such data is invaluable for predicting

chemical behavior, interpreting mass spectra, and guiding the design of new molecules in fields

ranging from materials science to medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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